3,3-Diethyl-7-nitro-2,3-dihydro-1H-indole
Description
Contextualization of the Dihydroindole Scaffold in Synthetic Chemistry
The 2,3-dihydro-1H-indole, commonly known as the indoline (B122111) scaffold, is a privileged structural motif in synthetic chemistry. It constitutes the core of numerous alkaloids and synthetic compounds with a wide array of applications. Unlike its aromatic counterpart, indole (B1671886), the saturated heterocyclic ring of dihydroindole imparts a three-dimensional geometry that is often sought after in the design of molecules intended to interact with biological targets.
Functionalized indolines are central components in many pharmaceutical agents and are recognized for their diverse biological activities. The versatility of the dihydroindole scaffold allows for chemical modification at the nitrogen atom, the aromatic ring, and the five-membered heterocyclic ring, enabling the synthesis of large libraries of compounds for chemical and biological screening. The development of efficient synthetic methods to access functionalized indolines remains an active area of research, highlighting its importance in medicinal and materials chemistry.
Rationale for Investigating the 3,3-Diethyl-7-nitro-2,3-dihydro-1H-indole Framework
The specific framework of this compound presents a unique combination of structural features that provide a compelling rationale for its investigation.
The 3,3-Diethyl Substitution: The presence of a gem-diethyl group at the C3 position introduces a spirocyclic center, which significantly increases the molecule's steric bulk and lipophilicity. This substitution pattern can influence the molecule's conformational rigidity and its binding interactions with molecular targets. In medicinal chemistry, such modifications are often explored to enhance potency or modulate pharmacokinetic properties.
The 7-Nitro Group: The nitro group is a strong electron-withdrawing group, which profoundly influences the electronic properties of the benzene (B151609) portion of the dihydroindole ring. Its presence can modulate the reactivity of the aromatic ring and the acidity of the N-H proton. Furthermore, the nitro group itself is a key functional group in many biologically active compounds, where it can participate in redox processes or act as a hydrogen bond acceptor. nih.gov The position of the nitro group is crucial; substitution at the 7-position, adjacent to the heterocyclic ring fusion, creates a distinct electronic and steric environment compared to substitution at other positions.
The combination of these features in a single molecule makes this compound a target for synthetic exploration and physicochemical characterization.
Scope and Objectives of Academic Inquiry on this compound
While specific research on this compound is limited, a hypothetical academic inquiry would likely encompass several key objectives:
Development of Synthetic Routes: A primary objective would be to establish efficient and regioselective synthetic pathways to the target molecule. This could involve the nitration of a pre-formed 3,3-diethyldihydroindole or a cyclization strategy starting from a suitably substituted nitro-aromatic precursor.
Physicochemical and Structural Characterization: A thorough investigation of the compound's properties would be essential. This includes determining its solubility, stability, and detailed structural analysis using techniques like X-ray crystallography. Spectroscopic characterization is fundamental to confirming the structure and understanding its electronic nature.
Exploration of Chemical Reactivity: A key area of study would be the chemical reactivity of the functional groups. Of particular interest is the reduction of the 7-nitro group to the corresponding 7-amino derivative. This transformation would yield a bifunctional molecule with a nucleophilic amino group and a secondary amine in the heterocyclic ring, opening avenues for further derivatization and the synthesis of more complex heterocyclic systems.
Investigation of Potential Applications: Based on the known activities of related nitroaromatic and dihydroindole compounds, research would likely explore its potential in medicinal chemistry. The nitro group is a known pharmacophore in certain classes of antimicrobial and antiparasitic agents. nih.govnih.gov Therefore, screening for such biological activities would be a logical step in assessing the compound's potential utility.
Detailed Research Findings
As of this writing, specific peer-reviewed research detailing the synthesis, properties, and applications of this compound has not been identified. The information presented below is based on the known characteristics of the dihydroindole scaffold and related nitro-substituted heterocycles to provide an illustrative projection of the compound's properties.
Illustrative Compound Data
Below are tables containing predicted and typical data for a compound with the structure of this compound.
Table 1: Predicted Physicochemical Properties This data is generated from computational models and standard chemical principles.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₆N₂O₂ |
| Molecular Weight | 220.27 g/mol |
| CAS Number | 1695386-92-5 |
| Predicted LogP | 2.8 - 3.2 |
| Predicted pKa (N-H) | 18 - 20 (in DMSO) |
| Hydrogen Bond Donors | 1 (N-H) |
| Hydrogen Bond Acceptors | 2 (NO₂) |
Table 2: Typical Spectroscopic Data Interpretation This table outlines the expected spectral characteristics for the this compound structure based on general principles of NMR and IR spectroscopy.
| Spectroscopy | Expected Observations |
|---|---|
| ¹H NMR | - Aromatic protons (3H) in the δ 7.0-8.0 ppm region, with splitting patterns determined by their coupling. - A broad singlet for the N-H proton. - A singlet for the C2 methylene (B1212753) protons (CH₂). - Quartet and triplet signals for the two ethyl groups at C3. |
| ¹³C NMR | - Aromatic carbon signals in the δ 110-150 ppm range. - A signal for the C3 quaternary carbon. - Signals for the C2 methylene carbon and the four carbons of the two ethyl groups. |
| IR Spectroscopy | - A sharp absorption band around 3300-3400 cm⁻¹ corresponding to the N-H stretching vibration. - Strong asymmetric and symmetric stretching vibrations for the NO₂ group, typically around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. - C-H stretching vibrations for aromatic and aliphatic groups. |
Structure
3D Structure
Properties
Molecular Formula |
C12H16N2O2 |
|---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
3,3-diethyl-7-nitro-1,2-dihydroindole |
InChI |
InChI=1S/C12H16N2O2/c1-3-12(4-2)8-13-11-9(12)6-5-7-10(11)14(15)16/h5-7,13H,3-4,8H2,1-2H3 |
InChI Key |
HUHDUNBASAFKGR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CNC2=C1C=CC=C2[N+](=O)[O-])CC |
Origin of Product |
United States |
Synthetic Methodologies for 3,3 Diethyl 7 Nitro 2,3 Dihydro 1h Indole and Analogues
Retrosynthetic Analysis of the 3,3-Diethyl-7-nitro-2,3-dihydro-1H-indole Core
A retrosynthetic analysis of the target molecule allows for the identification of potential synthetic routes by disconnecting the molecule into simpler, more readily available starting materials. Two primary disconnection strategies are considered for the this compound scaffold.
Strategy A involves initial disconnection of the functional groups from a pre-formed dihydroindole core. The first disconnection targets the C-N bond of the nitro group, leading back to 3,3-diethyl-2,3-dihydro-1H-indole. Subsequent disconnection of the two C-C bonds of the ethyl groups at the C3 position suggests an alkylation of a dihydroindole or oxindole (B195798) precursor. Finally, breaking the N1-C2 and C3-C3a bonds of the heterocyclic ring points toward a substituted aniline (B41778) precursor.
Strategy B , a more convergent approach, involves disconnecting the heterocyclic ring as the primary step. An intramolecular cyclization, such as a reductive cyclization, is a plausible forward reaction. This disconnection leads to a precursor like 1-(2,2-diethyl-2-nitroethyl)-2-nitrobenzene or a related o-substituted aniline derivative where the diethyl and nitro functionalities are already installed on the side chain and aromatic ring, respectively. This approach often simplifies issues of regioselectivity in the final steps.
These analyses suggest that the sequence of nitration, alkylation, and cyclization is critical and can be varied to develop a feasible synthetic pathway.
Conventional Synthetic Pathways to this compound
Conventional methods provide a foundational toolkit for constructing the target molecule, addressing each key structural feature in turn.
The formation of the dihydroindole (indoline) ring is a key step. While many classical indole (B1671886) syntheses, like the Fischer indole synthesis, typically yield aromatic indoles, modifications or alternative strategies can produce the desired dihydroindole core. nih.govrsc.org One of the most direct methods is the reductive cyclization of ortho-substituted nitroaromatics, such as 2-nitrostyrenes or 2-(2-nitroethyl)nitrobenzenes. tugraz.at These reactions often employ reducing agents like catalytic hydrogenation (e.g., H₂/Pd-C), tin(II) chloride, or sodium dithionite (B78146) to simultaneously reduce the nitro group and effect cyclization.
The table below summarizes several conventional cyclization methods.
Table 1: Conventional Methods for Dihydroindole Synthesis| Method | Precursor Type | Reagents/Conditions | Description |
|---|---|---|---|
| Reductive Cyclization | o-Nitrostyrene | H₂, Pd/C; SnCl₂, HCl | Reduction of the nitro group initiates a cyclization onto the alkene. |
| Leimgruber-Batcho | o-Nitrotoluene | DMFDMA, Pyrrolidine; then Reduction | Forms an enamine intermediate which undergoes reductive cyclization. tugraz.at |
| Intramolecular Heck | N-allyl-o-haloaniline | Pd catalyst, Base | Palladium-catalyzed intramolecular C-C bond formation. |
| Radical Cyclization | N-allyl-o-haloaniline | Radical initiator (e.g., AIBN), Bu₃SnH | Formation of the five-membered ring via a radical-mediated pathway. researchgate.net |
Nitration Strategies for Indole Derivatives
Introducing a nitro group at the C7 position of the indole or indoline (B122111) ring requires careful consideration of regioselectivity. The direct nitration of the electron-rich indoline nucleus with standard nitrating agents (e.g., HNO₃/H₂SO₄) is often problematic, leading to a mixture of isomers (C5 being the most common) and potential oxidation of the ring. umn.edu
To achieve selective C7-nitration, several strategies can be employed:
Nitration of a Precursor : A common and effective strategy is to start with a precursor that already contains a nitro group in the desired position, such as 2-methyl-3-nitrophenol, which can be converted into a suitable o-nitrotoluene derivative for subsequent cyclization. orgsyn.org
Directed Nitration : Employing a directing group on the indoline nitrogen (e.g., an acyl or sulfonyl group) can alter the regioselectivity of electrophilic substitution. While this often directs to the C5 position, specific steric and electronic tuning can favor C7.
Non-Acidic Nitration : Modern methods using reagents like trifluoroacetyl nitrate (B79036), generated in situ, can provide milder conditions for nitration, potentially offering different selectivity profiles compared to harsh acidic methods. nih.gov
The synthesis of N-acyl-7-nitroindolines is well-documented and often serves as a precursor for other functionalized 7-nitroindoline (B34716) derivatives. acs.orgacs.orgrsc.org
Table 2: Common Nitrating Agents for Aromatic Compounds
| Reagent | Conditions | Characteristics |
|---|---|---|
| HNO₃ / H₂SO₄ | 0 °C to rt | "Mixed acid"; strong, standard conditions, can lack selectivity. |
| Acetyl nitrate | Ac₂O, HNO₃ | Milder than mixed acid, useful for sensitive substrates. |
| Trifluoroacetyl nitrate | TFAA, NH₄NO₃ | Electrophilic nitrating agent generated in situ under non-acidic conditions. nih.gov |
| NO₂BF₄ | Aprotic solvent | Potent nitrating agent, useful in non-aqueous media. |
Alkylation Approaches for Diethyl Substitution
The creation of the gem-diethyl group at the C3 position is arguably the most significant synthetic hurdle. Direct dialkylation of the C3 position of a simple dihydroindole is challenging due to the low acidity of the C3 protons. Therefore, alternative strategies are necessary:
Alkylation of an Oxindole : A well-established method involves the dialkylation of an oxindole (2-indolinone) precursor. The C3 protons of oxindole are acidic and can be removed by a suitable base (e.g., NaH, K₂CO₃), followed by sequential alkylation with an ethyl halide (e.g., ethyl iodide). mdpi.com The resulting 3,3-diethyloxindole can then be reduced (e.g., with LiAlH₄ or BH₃·THF) to afford the 3,3-diethyl-dihydroindole.
Fischer Synthesis with a Ketone : A modified Fischer indole synthesis using a ketone that already contains the required carbon skeleton, such as 4-phenyl-4-heptanone, with a suitably substituted phenylhydrazine (B124118) could theoretically lead to a 3,3-diethylindole, which would then require reduction to the dihydroindole.
Rearrangement Reactions : Certain acid-catalyzed rearrangements of suitable precursors, such as appropriately substituted tryptophols, could potentially lead to the 3,3-disubstituted scaffold.
Advanced and Stereoselective Synthetic Protocols for this compound
Modern synthetic chemistry offers powerful catalytic methods that can provide more efficient and selective routes to the dihydroindole core and its analogues.
Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including dihydroindoles. numberanalytics.com These methods often proceed under mild conditions with high functional group tolerance. organic-chemistry.org For the synthesis of dihydroindoles, catalytic hydrogenation and transfer hydrogenation are common for the reduction of pre-formed indoles.
More advanced catalytic cyclization methods include:
Palladium-Catalyzed Reactions : The Larock indole synthesis, which involves the palladium-catalyzed annulation of an o-haloaniline with an alkyne, is a powerful tool for making 2,3-disubstituted indoles. nih.gov Variants of this reaction can be adapted to produce dihydroindoles.
Copper-Catalyzed Cyclizations : Copper catalysts are effective for domino reactions involving 2-haloanilines and compounds like β-keto esters to form the indole ring system under ligand-free conditions. organic-chemistry.org
Rhodium-Catalyzed C-H Activation : Recent advances have enabled the direct functionalization of C-H bonds. Rhodium catalysts can mediate the intramolecular C-H amination of vinyl anilines or the C7 functionalization of existing indoline scaffolds, providing a direct route to substituted products. organic-chemistry.orgnih.gov
Silver-Catalyzed Cyclizations : Silver(I) salts are effective π-Lewis acids that can activate alkynes toward intramolecular hydroamination/cyclization of o-alkynylanilines to form the indole nucleus. whiterose.ac.uk
Although the target molecule, this compound, is achiral, these catalytic methods are particularly powerful for creating chiral analogues through the use of chiral ligands, enabling asymmetric synthesis. numberanalytics.comnih.gov
Table 3: Selected Catalytic Systems for Indole/Dihydroindole Synthesis
| Catalyst System | Reaction Type | Substrates | Reference |
|---|---|---|---|
| Pd(OAc)₂ / Ligand | Intramolecular Annulation | o-Haloaniline, Alkyne | nih.gov |
| Cu(I) or Cu(II) salts | Domino Coupling/Cyclization | 2-Haloaniline, 1,3-Dicarbonyl | organic-chemistry.org |
| [RhCp*Cl₂]₂ | C-H Activation / Functionalization | Indoline, Arylating Agent | nih.gov |
| AgOTf or AgNO₃ | Alkyne Hydroamination | o-Alkynylaniline | whiterose.ac.uk |
Asymmetric Synthesis Considerations for Chiral Analogues
While the target molecule, this compound, is achiral due to the identical substituents at the C3 position, the synthesis of chiral analogues, such as 3-ethyl-3-methyl-7-nitro-2,3-dihydro-1H-indole, necessitates the use of asymmetric synthesis techniques. The key challenge lies in establishing the chiral all-carbon quaternary center at the C3 position with high enantioselectivity.
A prominent strategy for achieving this is through the catalytic enantioselective reduction of a prochiral 3-ethyl-3-methyl-3H-indole (indolenine) precursor. This method avoids the direct creation of the sterically hindered quaternary center in an asymmetric fashion, instead relying on the conversion of an existing C=N double bond into a chiral center. Chiral Brønsted acids have proven effective as organocatalysts for this type of transformation. organic-chemistry.org The catalyst protonates the indolenine, forming a chiral ion pair that is then reduced by a hydrogen source, such as a Hantzsch ester, with high facial selectivity. organic-chemistry.org
The choice of the chiral catalyst is critical for achieving high enantiomeric excess (ee). Various catalysts have been developed for the asymmetric reduction of substituted 3H-indoles, demonstrating the feasibility of this approach for generating optically active indolines. organic-chemistry.org
| Catalyst Type | Example Catalyst | Hydrogen Source | Reported Efficiency (for analogous reductions) | Reference |
|---|---|---|---|---|
| Chiral Brønsted Acid | (S)-TRIP ((S)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate) | Hantzsch Dihydropyridine | High yields and enantioselectivities (up to 97% ee) reported for 2-aryl-substituted 3H-indoles. | organic-chemistry.org |
| Chiral Phosphoric Acid | (R)-3,3'-Bis(9-anthryl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate | Hantzsch Dihydropyridine | Effective for transfer hydrogenation of various indole derivatives. | organic-chemistry.org |
| Transition Metal Complex | Iridium-UbaPHOX Complex | H₂ Gas | High enantioselectivity (98-99% ee) for asymmetric hydrogenation of 3,3-diarylallyl amines. | nih.gov |
Alternative approaches include the catalytic asymmetric Friedel-Crafts alkylation of indoles, although creating a dialkyl-substituted center can be challenging. mdpi.com Phase-transfer catalysis has also been employed for the asymmetric synthesis of oxindoles with chiral all-carbon quaternary centers, which could potentially be adapted for indoline synthesis. researchgate.net
Flow Chemistry and Continuous Processing for Efficient Production
The synthesis of this compound involves reaction steps, such as nitration, that are highly exothermic and can pose significant safety risks in traditional batch processing. Flow chemistry, which involves performing chemical reactions in a continuous stream through a reactor, offers substantial advantages in safety, efficiency, and scalability. nih.gov
For the proposed synthesis, each step can be adapted to a continuous flow setup:
Indolenine Formation: The initial condensation and cyclization to form the 3,3-diethyl-3H-indole intermediate can be performed in a heated flow reactor, allowing for precise temperature control and reduced reaction times compared to batch methods. mdpi.com
Reduction to Indoline: The reduction of the indolenine C=N bond can be achieved by pumping a solution of the intermediate through a packed-bed reactor containing a heterogeneous hydrogenation catalyst (e.g., Pd/C), with hydrogen gas introduced into the stream. mdpi.com Systems like the H-Cube® are designed for such continuous hydrogenations. mdpi.com
Nitration: Aromatic nitration is a classic example where flow chemistry provides immense benefits. vapourtec.com The indoline substrate and the nitrating agent (e.g., nitric acid in a solvent) are pumped through separate channels into a microreactor where they mix rapidly. nih.gov The high surface-area-to-volume ratio of microreactors allows for extremely efficient heat dissipation, preventing thermal runaways and minimizing the formation of byproducts from over-nitration. vapourtec.combeilstein-journals.org This precise control also allows for the use of more concentrated reagents safely, intensifying the process. vapourtec.com
| Synthetic Step | Flow Reactor Type | Typical Parameters | Advantages of Flow Processing | Reference |
|---|---|---|---|---|
| Interrupted Fischer Indole Synthesis | Heated Coil Reactor (PFA/Stainless Steel) | Temperature: 100-190°C; Residence Time: 5-20 min | Improved heat transfer, shorter reaction times, enhanced reproducibility. | mdpi.com |
| Indolenine Reduction | Packed-Bed Reactor (e.g., H-Cube®) with Pd/C catalyst | H₂ Pressure: 1-100 bar; Temperature: 25-100°C | Safe handling of catalyst and hydrogen, high efficiency, catalyst reusability. | mdpi.com |
| Aromatic Nitration | Microreactor or Coiled Tube Reactor | Temperature: 0-25°C; Residence Time: < 5 min | Superior temperature control, enhanced safety, improved selectivity, reduced byproducts. | nih.govbeilstein-journals.org |
The modular nature of flow systems allows these reactors to be linked sequentially, enabling a "telescoped" process where the output from one step feeds directly into the next without the need for isolating and purifying intermediates. uc.pt This significantly reduces waste, operator exposure, and plant footprint, making continuous processing highly efficient for production.
Green Chemistry Principles in this compound Synthesis
Green chemistry focuses on designing chemical processes that minimize the use and generation of hazardous substances. researchgate.net The synthesis of the target compound can be significantly improved by applying these principles, particularly by focusing on solvent choice, reaction efficiency, and the nature of the reagents.
Solvent-Free and Environmentally Benign Methodologies
Traditional organic syntheses often rely on volatile and toxic organic solvents. Green chemistry encourages the use of safer alternatives or the elimination of solvents altogether.
Solvent Selection: For steps that require a solvent, replacing chlorinated solvents like dichloromethane (B109758) with more benign alternatives such as ethanol, water, or ionic liquids is a key green strategy. nih.gov Water, in particular, is an ideal green solvent, and some indole syntheses have been successfully performed in aqueous media. researchgate.net
Solvent-Free Reactions: The initial condensation reaction to form the hydrazone intermediate in the Fischer synthesis could potentially be performed under solvent-free conditions, for instance, by grinding the reactants together or using microwave irradiation. ajgreenchem.com Microwave-assisted, solvent-free Knoevenagel condensations of oxindoles with aldehydes have been reported, demonstrating the feasibility of such approaches for related heterocyclic systems. ajgreenchem.com
Greener Nitration Methods: The nitration step is a prime target for green chemistry improvements. The classical method uses a hazardous mixture of concentrated nitric and sulfuric acids, which is corrosive and generates significant acidic waste. nih.gov Greener alternatives focus on different nitrating agents and catalysts. orgchemres.org These include:
Solid Acid Catalysts: Using recyclable solid acid catalysts like zeolites can replace sulfuric acid, reducing corrosion and waste. researchgate.net
Alternative Nitrating Agents: Reagents such as dinitrogen pentoxide (N₂O₅) or nitronium salts (e.g., NO₂BF₄) can offer higher selectivity and avoid the need for strong mixed acids. numberanalytics.com An electrophilic substitution using trifluoroacetyl nitrate, generated in situ from tetramethylammonium (B1211777) nitrate and trifluoroacetic anhydride, provides a non-acidic and metal-free pathway to nitroindoles. nih.gov
| Reaction Step | Traditional Method | Green Alternative | Environmental Benefit | Reference |
|---|---|---|---|---|
| Condensation/Cyclization | Reflux in organic solvent (e.g., acetic acid, ethanol) | Solvent-free microwave irradiation; Use of water as solvent. | Reduced use of volatile organic compounds (VOCs), energy efficiency. | researchgate.netajgreenchem.com |
| Nitration | Mixed acids (HNO₃/H₂SO₄) | Solid acid catalysts (zeolites); N₂O₅; Nitronium salts; In situ generated CF₃COONO₂. | Avoids corrosive mixed acids, reduces acidic waste, improves selectivity. | researchgate.netorgchemres.orgnumberanalytics.comnih.gov |
Atom Economy and Reaction Efficiency Considerations
Atom economy is a core concept in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. wikipedia.org Reactions with high atom economy, such as additions and rearrangements, are preferred over those that generate stoichiometric byproducts, like substitutions and eliminations.
To analyze the atom economy for the synthesis of this compound, we can consider a plausible three-step route:
Step 1 (Interrupted Fischer Synthesis): 2-Nitrophenylhydrazine + 3-Pentanone → 3,3-Diethyl-7-nitro-3H-indole + H₂O
Step 2 (Reduction): The above product is not the target. A more direct route to the indoline would be needed. However, if we consider the classical Fischer indole synthesis mechanism, it involves a orgchemres.orgorgchemres.org-sigmatropic rearrangement which is inherently atom-economical. wikipedia.org The main byproduct is an ammonia (B1221849) molecule eliminated during the final aromatization step. wikipedia.org
Nitration: The nitration of an aromatic ring is a substitution reaction. In a typical reaction using HNO₃, a molecule of water is produced as a byproduct.
Let's calculate the theoretical atom economy for a hypothetical synthesis of the un-nitrated indoline core (3,3-diethyl-2,3-dihydro-1H-indole) from phenylhydrazine and 3-pentanone, which proceeds through the indolenine intermediate followed by reduction.
Hypothetical Route for Atom Economy Calculation:
Molecular Weights (approx.):
Phenylhydrazine: 108.14 g/mol
3-Pentanone: 86.13 g/mol
3,3-Diethyl-3H-indole: 185.27 g/mol
Calculation: Percent Atom Economy = (MW of desired product / Σ MW of all reactants) x 100 Percent Atom Economy = (185.27 / (108.14 + 86.13)) x 100 = (185.27 / 194.27) x 100 ≈ 95.4%
This calculation is for the formation of the indolenine. The subsequent reduction step (hydrogenation) is an addition reaction and would have a theoretical atom economy of 100%. The final nitration step (Ar-H + HNO₃ → Ar-NO₂ + H₂O) would have a lower atom economy due to the formation of water as a byproduct.
| Reaction Type | Description | Atom Economy | Example in Synthesis |
|---|---|---|---|
| Addition | Reactants combine to form a single product with no other byproducts. | 100% (Ideal) | Reduction of the indolenine to indoline via catalytic hydrogenation. |
| Rearrangement | A molecule's structure is rearranged to form an isomer. | 100% (Ideal) | The key orgchemres.orgorgchemres.org-sigmatropic rearrangement step within the Fischer indole synthesis. |
| Substitution | Part of one molecule is replaced by another atom or group. | <100% | Nitration of the indoline ring, which produces water as a byproduct. |
| Elimination | A molecule splits into two or more smaller molecules. | <100% | The final step of the Fischer indole synthesis, which eliminates ammonia. |
Reactivity and Transformational Chemistry of 3,3 Diethyl 7 Nitro 2,3 Dihydro 1h Indole
Electrophilic Aromatic Substitution Reactions on the Nitro-Substituted Indole (B1671886) Ring
Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. masterorganicchemistry.commasterorganicchemistry.com The regioselectivity and rate of these reactions on the 3,3-Diethyl-7-nitro-2,3-dihydro-1H-indole ring are determined by the combined electronic effects of the substituents. The dihydroindole core contains an aniline-like secondary amine, which is a powerful activating group and directs incoming electrophiles to the ortho and para positions. Conversely, the nitro group is a strong deactivating group, withdrawing electron density from the ring via resonance and inductive effects, and directs electrophiles to the meta position relative to itself. libretexts.org
In this specific molecule, the secondary amine at position 1 and the nitro group at position 7 exert competing influences. The amine strongly activates the ring, particularly at positions 4 and 6 (ortho and para to the amine, respectively). The nitro group at position 7 deactivates the entire ring but most strongly at the positions ortho and para to it (positions 6 and 4). Therefore, electrophilic attack is most likely to occur at the C4 and C6 positions. The C5 position is meta to both the activating amino group and the deactivating nitro group, making it less reactive. The C6 position is ortho to the nitro group, which may lead to some deactivation, but it is para to the strongly activating amino group. The C4 position is ortho to the amino group and meta to the nitro group, making it a highly probable site for substitution. Steric hindrance from the adjacent diethyl group at C3 is minimal for substitution at these positions.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comyoutube.com Given the presence of the strongly activating amino group, reactions can often proceed under milder conditions than those required for benzene (B151609). However, the deactivating effect of the nitro group means that forcing conditions might be necessary compared to a non-nitrated dihydroindole. rsc.org
| Reaction | Typical Reagents | Predicted Major Product(s) | Rationale |
|---|---|---|---|
| Nitration | HNO3/H2SO4 | 4,7-Dinitro- and 6,7-Dinitro- derivatives | The directing effect of the activating amino group dominates, favoring substitution at C4 and C6. |
| Bromination | Br2/FeBr3 or Br2 in Acetic Acid | 4-Bromo- and 6-Bromo- derivatives | The powerful activation by the amine allows for halogenation, likely favoring the less sterically hindered C4 and C6 positions. |
| Friedel-Crafts Acylation | RCOCl/AlCl3 | 4-Acyl- and 6-Acyl- derivatives | The amino group must be protected to prevent it from complexing with the Lewis acid catalyst. Acylation would then proceed at the C4 and C6 positions. |
Nucleophilic Additions and Substitutions at the Dihydroindole Core
The dihydroindole core of this compound is generally resistant to nucleophilic aromatic substitution due to the electron-rich nature of the benzene ring. Such reactions typically require the presence of powerful electron-withdrawing groups at positions ortho or para to a leaving group, which is not the inherent structure here.
However, the N-H bond of the secondary amine is nucleophilic. This allows for reactions with various electrophiles. For instance, the nitrogen can be alkylated or acylated. The nucleophilicity of the indole nitrogen can be enhanced by using a base to deprotonate it, forming an indolide anion which is a much stronger nucleophile. mdpi.comresearchgate.net
While the dihydroindole ring itself is not prone to nucleophilic addition, related indole structures bearing electron-withdrawing groups can undergo such reactions. For instance, 3-nitroindoles (not dihydroindoles) can act as Michael acceptors. researchgate.net In the case of this compound, the saturated C2-C3 bond prevents this type of reactivity at the C2 position. Nucleophilic attack is generally unfavorable on the sp3-hybridized carbons of the dihydroindole core unless a suitable leaving group is present.
Reduction Chemistry of the Nitro Group and Dihydroindole Moiety
The presence of both a nitro group and a dihydroindole ring system allows for a range of reduction reactions, with selectivity being a key consideration.
The nitro group is readily reduced to a primary amine. A variety of reagents can accomplish this transformation with high chemoselectivity, leaving other functional groups intact. sci-hub.st This conversion is a fundamental step in the synthesis of many pharmaceuticals and complex organic molecules. solubilityofthings.com
Common methods for the reduction of aromatic nitro groups include:
Catalytic Hydrogenation: Using catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel with hydrogen gas (H₂). This method is highly efficient but may also lead to the reduction of the dihydroindole ring under more strenuous conditions.
Metal/Acid Reduction: Classic methods using metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl).
Transfer Hydrogenation: Using a hydrogen donor like hydrazine (B178648) (N₂H₄), ammonium (B1175870) formate (B1220265) (HCOONH₄), or triethylsilane in the presence of a catalyst (e.g., Pd/C). organic-chemistry.org
Chemical Reduction: Reagents like sodium dithionite (B78146) (Na₂S₂O₄) or tin(II) chloride (SnCl₂) can selectively reduce the nitro group under milder conditions. ijrar.org
The product of this reaction, 3,3-diethyl-2,3-dihydro-1H-indole-7-amine, is a valuable intermediate, possessing two nucleophilic sites: the newly formed aromatic amine and the existing secondary amine in the heterocyclic ring.
| Reagent System | Typical Conditions | Selectivity Notes |
|---|---|---|
| H2, Pd/C | Room temperature, low pressure H2, Ethanol/Methanol | Highly efficient; potential for over-reduction of the dihydroindole ring at higher pressures/temperatures. |
| Fe, HCl | Reflux in aqueous ethanol | Classic, robust method; requires acidic conditions. |
| SnCl2·2H2O | Reflux in Ethanol | Mild conditions, good for substrates with acid-sensitive groups. |
| Sodium Dithionite (Na2S2O4) | Aqueous base, 50°C | Effective under basic conditions. ijrar.org |
The 2,3-dihydroindole (indoline) ring contains an aromatic portion that can be hydrogenated to the corresponding octahydroindole under forcing conditions. The hydrogenation of an indole to an indoline (B122111) is a common transformation, but further reduction of the indoline benzene ring is more challenging due to its aromatic stability. nih.gov
This transformation typically requires high-pressure hydrogenation with potent catalysts. osti.gov Rhodium-based catalysts, for example, have been shown to be effective for the hydrogenation of the benzene ring in oxindoles, a related heterocyclic system. acs.org The reaction proceeds stepwise, and controlling the conditions is crucial to achieve the desired level of saturation. The product would be 3,3-diethyl-7-nitrooctahydro-1H-indole, assuming the nitro group is not reduced simultaneously. Selective hydrogenation of the carbocyclic ring without affecting the nitro group is extremely challenging and would likely require protection of the nitro group or very specific catalytic systems. More commonly, both the aromatic ring and the nitro group would be reduced under these conditions.
Oxidation Reactions of this compound
The dihydroindole system is susceptible to oxidation. A common and important oxidation reaction of indolines is their dehydrogenation to form the corresponding indole. researchgate.net This aromatization can be achieved using various oxidizing agents or catalytic systems, such as palladium on carbon (Pd/C) at elevated temperatures or with a hydrogen acceptor.
Another key oxidation pathway involves the carbon atom adjacent to the nitrogen (C2). Oxidation at this position can lead to the formation of an oxindole (B195798) derivative. nih.gov For this compound, this would yield 3,3-diethyl-7-nitroindolin-2-one. Various reagents have been developed for the regioselective oxidation of indoles and indolines to 2-oxindoles. rsc.orgrsc.org The presence of the gem-diethyl group at the C3 position prevents oxidation at that site, thus favoring the formation of the 2-oxindole.
Functional Group Interconversions Involving the Diethyl and Nitro Substituents
Functional group interconversion refers to the transformation of one functional group into another. solubilityofthings.comimperial.ac.uk For this compound, the primary sites for such transformations are the nitro group and, to a lesser extent, the diethyl groups.
The most significant interconversion for the nitro group is its reduction to a primary amine (3,3-diethyl-2,3-dihydro-1H-indole-7-amine), as detailed in section 3.3.1. This amine can then undergo a wide range of subsequent reactions, such as diazotization followed by substitution (Sandmeyer reaction) to introduce halogens, cyano, or hydroxyl groups in place of the original nitro group.
The diethyl groups at the C3 position are composed of saturated alkyl chains and are generally unreactive. Transformations involving these groups would require harsh conditions, such as free-radical halogenation, or advanced C-H activation methodologies to introduce functionality. Such reactions are often difficult to control and may lack selectivity.
Table of Compounds Mentioned
| Compound Name | Molecular Formula | Structure |
|---|---|---|
| This compound | C12H16N2O2 | ![]() |
| 3,3-diethyl-2,3-dihydro-1H-indole-7-amine | C12H18N2 | ![]() |
| 3,3-diethyl-7-nitrooctahydro-1H-indole | C12H22N2O2 | ![]() |
| 3,3-diethyl-7-nitroindolin-2-one | C12H14N2O3 | ![]() |
Metal-Catalyzed Cross-Coupling Reactions and Derivatizations
The derivatization of the this compound scaffold is a subject of significant interest for creating novel chemical entities. Metal-catalyzed cross-coupling reactions offer a powerful and versatile toolkit for forging new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds, enabling extensive modification of the indoline core. While specific literature on the cross-coupling reactions of this compound is not extensively detailed, its potential reactivity can be inferred from established methodologies applied to substituted indolines and nitroarenes. The key sites for such transformations are the C-H bonds on the aromatic ring and the nitro group itself, which can, under certain conditions, act as a leaving group.
The primary strategies for derivatization include direct C-H functionalization of the indoline ring and denitrative cross-coupling, where the nitro group is replaced. Palladium and copper-based catalytic systems are paramount in these transformations, facilitating a wide array of reactions including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings.
Palladium-catalyzed direct C-H activation is a prominent strategy for the functionalization of heterocyclic compounds, including indoles and indolines. beilstein-journals.orgnih.govcaltech.edu This approach avoids the need for pre-functionalized starting materials (e.g., halides or triflates), offering a more atom-economical route. For this compound, the C-H bonds at the C4, C5, and C6 positions of the benzene ring are potential targets.
The strongly electron-withdrawing nature of the nitro group at the C7 position deactivates the aromatic ring, influencing the regioselectivity of C-H activation. Palladium catalysis often favors functionalization at positions less sterically hindered and electronically influenced by substituents. Research on related systems suggests that directing groups, often installed on the indoline nitrogen, can precisely control the position of metalation and subsequent coupling. rsc.org For instance, a removable picolinamide or related directing group could steer the palladium catalyst to the C6 position.
Below are representative conditions for the potential C-H arylation of the indoline core, based on established protocols for similar substrates.
| Entry | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Oxidant | Solvent | Temp (°C) | Potential Product |
|---|---|---|---|---|---|---|---|
| 1 | 4-Methylphenylboronic acid | Pd(OAc)₂ (5) | SPhos (10) | Ag₂CO₃ | Toluene | 110 | 3,3-Diethyl-6-(4-methylphenyl)-7-nitro-2,3-dihydro-1H-indole |
| 2 | Styrene | Pd(OAc)₂ (10) | - | Cu(OAc)₂ | AcOH | 120 | 3,3-Diethyl-7-nitro-6-(E)-styryl-2,3-dihydro-1H-indole |
| 3 | Phenylacetylene | [RhCp*Cl₂]₂ (2) | - | AgSbF₆ | DCE | 80 | 3,3-Diethyl-7-nitro-6-(phenylethynyl)-2,3-dihydro-1H-indole |
Recent advancements in catalysis have established the nitro group as a viable leaving group in cross-coupling reactions, a process termed "denitrative coupling". nih.govacs.org This strategy allows for the direct replacement of the nitro group with various substituents, providing a powerful alternative to traditional methods that rely on haloarenes. These reactions typically employ specialized palladium catalysts with bulky, electron-rich phosphine ligands, such as BrettPhos, which facilitate the challenging oxidative addition to the C-NO₂ bond. nih.govmdpi.com
Applying this methodology to this compound could enable the introduction of aryl, vinyl, or heteroatom-based functionalities at the C7 position. This would be a highly convergent approach to generate diverse derivatives from a common nitro-substituted intermediate.
The following table outlines plausible conditions for denitrative Suzuki-Miyaura and Buchwald-Hartwig amination reactions.
| Entry | Reaction Type | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Potential Product |
|---|---|---|---|---|---|---|---|---|
| 1 | Suzuki-Miyaura | Phenylboronic acid | Pd(acac)₂ (2) | BrettPhos (4) | K₃PO₄ | 1,4-Dioxane | 130 | 3,3-Diethyl-7-phenyl-2,3-dihydro-1H-indole |
| 2 | Suzuki-Miyaura | (4-Fluorophenyl)boronic acid | Pd₂(dba)₃ (2) | BrettPhos (4) | Cs₂CO₃ | Toluene | 110 | 3,3-Diethyl-7-(4-fluorophenyl)-2,3-dihydro-1H-indole |
| 3 | Buchwald-Hartwig | Morpholine | Pd(OAc)₂ (2) | BrettPhos (4) | NaOtBu | Toluene | 100 | 4-(3,3-Diethyl-2,3-dihydro-1H-indol-7-yl)morpholine |
A more conventional, multi-step approach involves the initial halogenation of the this compound core, followed by well-established metal-catalyzed cross-coupling reactions. The electronic properties of the nitro and amino groups would direct electrophilic halogenation (e.g., bromination or iodination) to the C4 and C6 positions. Once halogenated, these intermediates become versatile substrates for a wide range of transformations.
For example, a hypothetical 6-bromo-3,3-diethyl-7-nitro-2,3-dihydro-1H-indole intermediate could readily participate in Suzuki-Miyaura, Sonogashira, Heck, or Stille couplings to introduce diverse functional groups. The Sonogashira reaction, in particular, is well-tolerated by nitro-substituted aromatics, providing a route to alkynylated derivatives. mdpi.com
The table below illustrates potential cross-coupling reactions starting from a hypothetical 6-bromo derivative.
| Entry | Reaction Type | Coupling Partner | Catalyst (mol%) | Ligand/Co-catalyst | Base | Solvent | Temp (°C) | Potential Product |
|---|---|---|---|---|---|---|---|---|
| 1 | Suzuki-Miyaura | 2-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 80 | 3,3-Diethyl-7-nitro-6-(thiophen-2-yl)-2,3-dihydro-1H-indole |
| 2 | Sonogashira | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 60 | 3,3-Diethyl-7-nitro-6-((trimethylsilyl)ethynyl)-2,3-dihydro-1H-indole |
| 3 | Heck | n-Butyl acrylate | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N | Acetonitrile | 80 | Butyl (E)-3-(3,3-diethyl-7-nitro-2,3-dihydro-1H-indol-6-yl)acrylate |
Mechanistic Investigations of Reactions Involving 3,3 Diethyl 7 Nitro 2,3 Dihydro 1h Indole
Elucidation of Reaction Pathways and Transition States
The reaction pathways of 3,3-Diethyl-7-nitro-2,3-dihydro-1H-indole are largely dictated by the electronic properties of the nitro group and the indole (B1671886) core. The strong electron-withdrawing nature of the nitro group significantly influences the electron density of the aromatic ring, making it susceptible to nucleophilic attack. mdpi-res.com Conversely, the indole nitrogen can participate in various reactions, including N-alkylation and N-acylation.
Reactions involving the aromatic ring likely proceed through a Meisenheimer complex intermediate, particularly in nucleophilic aromatic substitution (SNAAr) reactions. In such a pathway, a nucleophile adds to the electron-deficient aromatic ring, forming a resonance-stabilized anionic intermediate. The stability of this intermediate is enhanced by the presence of the nitro group. The subsequent departure of a leaving group restores the aromaticity of the ring.
Transition states in these reactions are high-energy structures that represent the peak of the energy barrier between reactants and products. For instance, in an electrophilic substitution on the indole nitrogen, the transition state would involve the partial formation of a new bond between the nitrogen and the electrophile. The geometry and energy of these transition states are critical in determining the reaction rate and selectivity.
Kinetic Studies and Reaction Rate Determination
Kinetic studies are essential for quantitatively understanding reaction rates and the factors that influence them. For reactions involving this compound, determining the rate law can provide valuable information about the reaction mechanism. The rate law expresses the relationship between the rate of a reaction and the concentration of the reactants.
For a hypothetical reaction where this compound (A) reacts with a nucleophile (B) to form a product (C), the rate law might be expressed as:
Rate = k[A]^m[B]^n
where k is the rate constant, and m and n are the reaction orders with respect to reactants A and B, respectively. The values of m and n are determined experimentally by systematically varying the concentrations of the reactants and observing the effect on the initial reaction rate.
Table 1: Hypothetical Kinetic Data for the Reaction of this compound with a Nucleophile
| Experiment | [A] (mol/L) | [B] (mol/L) | Initial Rate (mol/L·s) |
| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁵ |
| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁵ |
| 3 | 0.10 | 0.20 | 6.0 x 10⁻⁵ |
Isotope Labeling Experiments for Mechanistic Insight
Isotope labeling is a powerful technique used to trace the fate of atoms during a chemical reaction, thereby providing unambiguous evidence for a proposed mechanism. In the context of this compound, specific atoms can be replaced with their heavier isotopes (e.g., ¹³C, ¹⁵N, or ²H) to probe reaction pathways.
For example, to investigate a potential proton transfer step involving the N-H group of the indole, the hydrogen atom could be replaced with deuterium (D). By analyzing the products using techniques such as mass spectrometry or NMR spectroscopy, the location of the deuterium atom can be determined. If the deuterium is transferred to a different part of the molecule or to another reactant, it provides direct evidence for that transfer step in the mechanism.
Similarly, if a reaction involves the cleavage of a carbon-carbon bond, labeling one of the carbon atoms with ¹³C can help identify which bond is broken and how the fragments are incorporated into the final products.
Computational Chemistry in Mechanistic Analysis (e.g., DFT calculations of reaction coordinates)
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms. nih.govacs.orgresearchgate.net DFT calculations can be used to model the potential energy surface of a reaction, allowing for the identification of reactants, products, intermediates, and transition states.
By calculating the energies of these species, a reaction coordinate diagram can be constructed. This diagram provides a visual representation of the energy changes that occur as the reaction progresses. The activation energy (the energy difference between the reactants and the transition state) can be calculated, which is directly related to the reaction rate.
For reactions of this compound, DFT calculations could be employed to:
Determine the geometries and energies of different conformations of the molecule.
Model the interaction of the molecule with various reactants and catalysts.
Calculate the energy barriers for different proposed reaction pathways to determine the most likely mechanism.
Predict the spectroscopic properties (e.g., NMR, IR) of intermediates, which can then be compared with experimental data for verification. researchgate.net
Table 2: Hypothetical DFT Calculated Energies for a Reaction Step
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State | +25.3 |
| Intermediate | +5.7 |
| Products | -15.2 |
This hypothetical data suggests a two-step reaction mechanism with an initial activation barrier of 25.3 kcal/mol, leading to a stable intermediate before proceeding to the final products. Such computational insights, when combined with experimental data, provide a comprehensive understanding of the reaction mechanism.
Structural Elucidation and Theoretical Aspects of 3,3 Diethyl 7 Nitro 2,3 Dihydro 1h Indole
Spectroscopic Characterization Techniques
A complete spectroscopic profile is fundamental for the structural confirmation of a chemical compound. This typically includes:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR data would be essential to map the proton and carbon framework of the molecule. Expected signals would confirm the presence of the diethyl groups at the C3 position, the dihydro-indole core, and the specific substitution pattern of the nitro group on the aromatic ring.
Infrared (IR) Spectroscopy: IR analysis would identify characteristic functional groups. Key vibrational bands would be expected for the N-H stretch of the indole (B1671886) nitrogen, the aliphatic C-H stretches of the diethyl groups and the dihydro portion of the ring, and the strong asymmetric and symmetric stretches characteristic of the nitro (NO₂) group.
Mass Spectrometry (MS): Mass spectral data would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact molecular formula, confirming its elemental composition. The fragmentation pattern could also offer structural clues.
UV-Vis Spectroscopy: This technique would provide information about the electronic transitions within the molecule, influenced by the chromophoric nitroaromatic system.
Currently, specific spectral data for 3,3-Diethyl-7-nitro-2,3-dihydro-1H-indole have not been reported in surveyed literature.
Crystallographic Analysis and Solid-State Structure
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. Such an analysis for this compound would provide:
Bond lengths, bond angles, and torsion angles: These parameters would define the exact geometry of the molecule.
Crystal packing and intermolecular interactions: It would reveal how the molecules arrange themselves in the crystal lattice, highlighting any hydrogen bonding, π-π stacking, or other non-covalent interactions.
No crystallographic data for this specific compound appear to be available in crystallographic databases. While studies on related indole derivatives exist, these cannot be extrapolated to define the structure of the target compound.
Advanced Spectroscopic Methods for Conformational Analysis
Techniques such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) are powerful for analyzing the stereochemistry and conformational preferences of chiral molecules in solution. If the molecule were resolved into its enantiomers, these methods could provide insight into its preferred spatial arrangement. No such studies concerning this compound have been found.
Computational Chemistry and Molecular Modeling
Theoretical modeling provides deep insight into the properties of a molecule at the electronic level. For this compound, computational studies would be invaluable but appear to be unpublished.
Quantum Chemical Calculations of Electronic StructureCalculations using methods like Density Functional Theory (DFT) would elucidate:
Molecular orbital energies (HOMO/LUMO): These are crucial for understanding the molecule's reactivity and electronic properties.
Electron density distribution and electrostatic potential maps: These would indicate the electron-rich and electron-poor regions of the molecule, predicting sites of electrophilic and nucleophilic attack.
Prediction of Spectroscopic Parameters
The prediction of spectroscopic parameters for this compound is crucial for its unambiguous identification and for understanding its electronic and structural properties. Computational chemistry methods, particularly Density Functional Theory (DFT), serve as powerful tools for obtaining theoretical spectra that can be correlated with experimental data. researchgate.netscielo.org.zanih.gov Methodologies such as Gauge-Including Atomic Orbital (GIAO) for Nuclear Magnetic Resonance (NMR) shifts and Time-Dependent DFT (TD-DFT) for electronic transitions provide reliable estimations of spectroscopic behavior. nih.gov
¹H and ¹³C NMR Spectroscopy Prediction
The prediction of ¹H and ¹³C NMR chemical shifts can be performed using computational methods like the GIAO method. researchgate.net These calculations, often performed after a geometry optimization of the molecule, provide theoretical shielding tensors that are converted into chemical shifts. Machine learning algorithms have also emerged as a rapid and accurate alternative for predicting proton chemical shifts. mdpi.comfrontiersin.org
For this compound, the predicted chemical shifts are influenced by the electron-withdrawing nature of the nitro group and the anisotropic effects of the aromatic ring. The nitro group is expected to deshield the adjacent aromatic protons (H-6 and H-4) significantly. The protons of the ethyl groups at the C-3 position would appear as distinct quartet and triplet signals due to spin-spin coupling.
Predicted ¹H NMR Chemical Shifts: The expected chemical shifts for the protons in this compound are tabulated below. The values are estimated based on the analysis of similar substituted indoline (B122111) and nitroaromatic structures.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| N-H | 4.5 - 5.5 | broad singlet | - |
| H-2 (CH₂) | 3.2 - 3.6 | singlet | - |
| H-4 | 7.5 - 7.8 | doublet | 7.5 - 8.5 |
| H-5 | 6.8 - 7.1 | triplet | 7.5 - 8.5 |
| H-6 | 7.7 - 8.0 | doublet | 7.5 - 8.5 |
| -CH₂-CH₃ (Ethyl) | 1.6 - 1.9 | quartet | 7.0 - 7.5 |
| -CH₂-CH₃ (Ethyl) | 0.8 - 1.1 | triplet | 7.0 - 7.5 |
Predicted ¹³C NMR Chemical Shifts: The ¹³C NMR chemical shifts are also heavily influenced by the substituents. The carbon atom attached to the nitro group (C-7) is expected to be significantly deshielded. The quaternary carbon C-3, substituted with two ethyl groups, will also have a characteristic chemical shift.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 50 - 55 |
| C-3 | 45 - 50 |
| C-3a | 125 - 130 |
| C-4 | 128 - 132 |
| C-5 | 118 - 122 |
| C-6 | 124 - 128 |
| C-7 | 145 - 150 |
| C-7a | 148 - 152 |
| -CH₂-CH₃ (Ethyl) | 28 - 33 |
| -CH₂-CH₃ (Ethyl) | 8 - 12 |
Infrared (IR) Spectroscopy Prediction
Theoretical vibrational frequencies can be calculated using DFT methods. The predicted IR spectrum is characterized by absorption bands corresponding to the various functional groups within the molecule.
The most prominent features in the predicted IR spectrum of this compound would be the strong stretching vibrations of the nitro group. Aromatic nitro compounds typically display two distinct bands for asymmetric and symmetric NO₂ stretching. blogspot.comorgchemboulder.com Other key vibrations include the N-H stretch of the secondary amine, C-H stretches for both aromatic and aliphatic moieties, and C=C stretching within the aromatic ring. vscht.cz
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H (Amine) | Stretching | 3350 - 3450 | Medium |
| C-H (Aromatic) | Stretching | 3050 - 3150 | Medium-Weak |
| C-H (Aliphatic) | Stretching | 2850 - 2970 | Medium-Strong |
| NO₂ (Nitro) | Asymmetric Stretching | 1510 - 1550 | Strong |
| C=C (Aromatic) | Stretching | 1450 - 1600 | Medium-Variable |
| NO₂ (Nitro) | Symmetric Stretching | 1330 - 1370 | Strong |
| C-N (Amine) | Stretching | 1250 - 1350 | Medium |
UV-Visible Spectroscopy Prediction
The electronic absorption spectrum can be predicted using TD-DFT calculations, which provide information on excitation energies and oscillator strengths, corresponding to absorption maxima (λmax). researchgate.netnih.gov The chromophore in this compound is primarily the nitro-substituted benzene (B151609) ring fused to the dihydro-pyrrole ring.
The spectrum is expected to be dominated by π → π* transitions associated with the aromatic system. The presence of the electron-withdrawing nitro group and the electron-donating amine group (the nitrogen of the indoline ring) are expected to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted benzene or indoline. An n → π* transition involving the non-bonding electrons of the nitro group's oxygen atoms may also be observed, typically as a lower intensity band at a longer wavelength.
| Predicted λmax (nm) | Electronic Transition | Chromophore |
| 230 - 260 | π → π | Aromatic Ring |
| 320 - 380 | π → π (Charge Transfer) | Nitroaromatic System |
| > 400 | n → π* | Nitro Group |
Applications of 3,3 Diethyl 7 Nitro 2,3 Dihydro 1h Indole in Advanced Chemical Research
Utilization as a Key Synthetic Intermediate for Complex Molecules
There is currently no specific information available in scientific literature detailing the use of 3,3-Diethyl-7-nitro-2,3-dihydro-1H-indole as a key synthetic intermediate for the synthesis of more complex molecules. The reactivity of the nitro group and the functionalized indoline (B122111) core suggests potential for such applications; however, no concrete examples have been published. Indole (B1671886) derivatives, more broadly, are recognized as crucial intermediates in the synthesis of a wide array of natural products and biologically active compounds. rsc.orgnih.gov
Role in Material Science Applications (e.g., precursors for functional materials, dyes, sensors)
The role of this compound in material science has not been specifically documented. While nitro-substituted aromatic compounds can be precursors to materials with interesting optical or electronic properties, there is no published research that explores the use of this particular diethyl-substituted nitroindoline (B8506331) in the development of functional materials, dyes, or sensors.
Applications in Analytical Chemistry (e.g., chromatographic standards, derivatizing agents)
There is no evidence to suggest that this compound is currently utilized as a chromatographic standard or a derivatizing agent in analytical chemistry. While various indole derivatives are used as analytical standards, the specific compound is not listed as such in major chemical and analytical science databases. sigmaaldrich.com
Contribution to Fundamental Organic Chemistry Methodologies
The contribution of this compound to the development of fundamental organic chemistry methodologies is not documented in the existing literature. The electrophilic nature of 3-nitroindoles has been exploited in various chemical reactions; however, specific studies focusing on the reactivity and methodological development involving the this compound scaffold are absent. researchgate.net
Future Directions and Emerging Research Avenues for 3,3 Diethyl 7 Nitro 2,3 Dihydro 1h Indole
Unexplored Synthetic Transformations and Novel Reactivity
The reactivity of the 3,3-Diethyl-7-nitro-2,3-dihydro-1H-indole scaffold remains largely untapped. Future synthetic research can focus on leveraging its existing functional groups and stereocenter to build molecular complexity and access novel derivatives. The indoline (B122111) building block is considered a "privileged structure" in the pharmaceutical industry, and exploiting the electrophilic character of related 3-nitroindole derivatives has led to a wide range of new chemical reactions. researchgate.net
Key areas for exploration include:
Asymmetric Synthesis and Derivatization: Developing catalytic enantioselective methods for the synthesis of 3,3-disubstituted indolines is a significant area of research. researchgate.netacs.org Future work could establish routes to optically pure enantiomers of the title compound, which would be crucial for pharmacological studies.
Transformations of the Nitro Group: The nitro group is a versatile functional handle. Its reduction to an amine would yield 7-amino-3,3-diethyl-2,3-dihydro-1H-indole, opening pathways to a vast array of derivatives through diazotization, acylation, and alkylation reactions. These transformations could modulate the electronic and biological properties of the molecule.
C-H Functionalization: Modern synthetic methods could enable selective C-H functionalization of the aromatic ring at the C4, C5, and C6 positions. This would allow for the late-stage introduction of various substituents, rapidly generating a library of analogues for structure-activity relationship (SAR) studies.
Dearomatization and Annulation Reactions: Inspired by the reactivity of 3-nitroindoles, which can act as electrophilic partners in dearomatization processes, future studies could explore similar reactions with the dihydroindole core. researchgate.net This could lead to complex polycyclic structures that are prevalent in natural indole (B1671886) alkaloids. nih.govrsc.org
Table 1: Potential Unexplored Synthetic Transformations
| Transformation Type | Reagents/Conditions | Potential Outcome | Rationale |
| Asymmetric Synthesis | Chiral catalysts (e.g., Pd, Cu complexes) | Enantiomerically pure (R)- and (S)-isomers | Accessing stereochemically defined compounds for biological evaluation. acs.org |
| Nitro Group Reduction | Catalytic hydrogenation (e.g., Pd/C, H₂) or chemical reductants (e.g., SnCl₂) | 7-Amino derivative | Creates a key intermediate for extensive further functionalization. |
| Aromatic C-H Halogenation | N-Halosuccinimides (NBS, NCS) with catalyst | Halogenated derivatives (e.g., 4-bromo, 6-chloro) | Precursors for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). |
| N-H Functionalization | Alkyl halides, acyl chlorides in the presence of a base | N-alkyl or N-acyl derivatives | Modulating solubility, lipophilicity, and metabolic stability. |
| Annulation Reactions | Dienophiles or 1,3-dipoles with appropriate catalysts | Fused polycyclic systems | Building complex molecular architectures inspired by natural products. researchgate.net |
Integration into High-Throughput Synthesis and Screening Platforms
The development of robust synthetic routes to the this compound core would enable its use in high-throughput synthesis (HTS) and the creation of compound libraries. youtube.com Indole and its derivatives are foundational motifs in a multitude of natural products and pharmacologically active compounds, making them ideal scaffolds for drug discovery programs. rsc.orgnih.gov
Future research in this area could involve:
Parallel Synthesis of Analogues: By combining a robust synthesis of the core scaffold with a variety of building blocks for functionalization (e.g., at the N-H and aromatic C-H positions), large libraries of related compounds can be generated efficiently. onlinescientificresearch.com
Biological Screening: These libraries can be screened against a wide range of biological targets. The indole alkaloid family exhibits diverse pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties. nih.govnih.govmdpi.com Screening programs could identify novel hit compounds for therapeutic development.
Data-Driven Molecular Design: Data generated from HTS can be used to train machine learning models to predict the biological activity and physicochemical properties of virtual compounds, guiding the design of next-generation derivatives with improved potency and selectivity. youtube.com
Advanced Theoretical and Computational Studies of Chemical Behavior
Computational chemistry offers powerful tools to predict and understand the behavior of molecules, guiding experimental design and saving resources. For this compound, theoretical studies can provide deep insights into its properties.
Promising computational avenues include:
Density Functional Theory (DFT) Calculations: DFT can be used to model the electronic structure, molecular orbitals (HOMO/LUMO), and electrostatic potential of the molecule. This can predict sites of reactivity for electrophilic and nucleophilic attack, corroborating and guiding the synthetic explorations outlined in section 8.1. nih.govacs.org
Reaction Mechanism Elucidation: Computational studies can map the potential energy surfaces of proposed reactions, identifying transition states and intermediates. This is invaluable for understanding reaction mechanisms and optimizing conditions for higher yields and selectivities. nih.gov
Conformational Analysis: The diethyl groups at the C3 position introduce conformational flexibility. Molecular dynamics (MD) simulations can explore the accessible conformations and their relative energies, which is critical for understanding receptor binding and intermolecular interactions.
Spectroscopic Prediction: Calculating theoretical NMR, IR, and UV-Vis spectra can aid in the characterization and structural confirmation of newly synthesized derivatives.
Potential for Innovative Material and Sensor Development
The presence of a nitroaromatic group makes this compound a compelling candidate for applications in materials science, particularly for the development of chemical sensors. Nitroaromatic compounds (NACs) are a significant class of industrial chemicals and explosives, and developing sensitive and selective detectors for them is an active area of research. mdpi.comnovomof.com
Future directions in this field include:
Chemiresistive Sensors: The molecule could be incorporated as a functional component in polymer-based or hybrid material sensors. mdpi.comresearchgate.net The electron-deficient nitroaromatic system can interact with electron-rich analytes, causing a change in the material's electrical resistance. The indole moiety could facilitate processing into thin films.
Fluorescence Quenching Sensors: Many indole derivatives are fluorescent. The electron-withdrawing nitro group can act as a quencher. This principle could be used to design "turn-off" fluorescent sensors where the presence of a specific analyte disrupts the quenching mechanism or a "turn-on" sensor if the analyte reacts with and removes the nitro group.
Metal-Organic Frameworks (MOFs): The molecule could be functionalized and used as a building block (ligand) for creating novel MOFs. The inherent porosity and high surface area of MOFs, combined with the specific chemical properties of the nitro-indole ligand, could lead to materials with high selectivity for capturing or detecting certain guest molecules. novomof.com
Table 2: Potential Applications in Material and Sensor Technology
| Application Area | Proposed Mechanism | Role of this compound | Key Analytes |
| Chemiresistive Gas Sensors | Adsorption of analyte molecules alters the conductivity of a sensing film. | Active layer component; the nitro group provides specific interaction sites for electron-rich vapors. | Volatile Organic Compounds (VOCs), ammonia (B1221849), amines. mdpi.comiaea.org |
| Explosive Detection | Electron transfer from a sensing material to an electron-deficient nitroaromatic explosive. | The molecule itself acts as a model compound or functional unit in a polymer matrix for detecting other NACs. | TNT, DNT, Picric Acid. mdpi.comacs.org |
| Optical Sensors | Analyte-induced changes in fluorescence (quenching or enhancement). | Fluorophore and quencher within a single molecule; interactions with analytes modulate fluorescence output. | Metal ions, biologically relevant small molecules. |
| Functionalized MOFs | Selective adsorption of guest molecules within the porous framework. | Serves as a modifiable organic linker to impart specific chemical recognition properties to the MOF. | Pollutants, specific gases (e.g., CO₂). novomof.com |
Collaborative Research Opportunities and Interdisciplinary Studies
The multifaceted potential of this compound provides a fertile ground for interdisciplinary collaboration. Advancing the science of this molecule and its derivatives will require expertise from diverse fields.
Key collaborative opportunities include:
Synthetic Chemistry and Chemical Biology: Organic chemists can synthesize libraries of derivatives (as per 8.2) for evaluation by chemical biologists and pharmacologists to probe biological pathways and identify new therapeutic leads. The broad bioactivities of indole alkaloids suggest potential in areas like oncology and infectious diseases. nih.govmdpi.com
Experimental and Computational Chemistry: A close feedback loop between synthetic chemists performing reactions and computational chemists modeling them (as per 8.3) can accelerate the discovery of new reactions and the optimization of existing ones. nih.gov
Organic Chemistry and Materials Science: The design and synthesis of novel indole-based molecules for sensor applications (as per 8.4) require a partnership between organic chemists who can build the molecules and materials scientists or engineers who can fabricate and test the sensor devices. mdpi.com
Pharmacology and Medicinal Chemistry: Should initial screenings reveal biological activity, medicinal chemists could work to optimize the lead structure for improved potency, selectivity, and pharmacokinetic properties, guided by pharmacological evaluation. The indole nucleus is a cornerstone of many established drugs. nih.govtaylorandfrancis.com
By pursuing these integrated research avenues, the scientific community can unlock the full potential of this compound, transforming it from a mere chemical entity into a valuable tool for innovation in medicine, materials science, and fundamental chemical synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




